molecular formula C10H9F2N3 B6331751 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine CAS No. 1240574-07-5

1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No. B6331751
CAS RN: 1240574-07-5
M. Wt: 209.20 g/mol
InChI Key: FRBRAVSUOIAUHU-UHFFFAOYSA-N
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Description

“1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine” is a synthetic compound . It is a solid substance with a molecular weight of 209.20 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a 2,5-difluorophenyl group via a methylene bridge .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 209.20 .

Scientific Research Applications

Chemistry and Synthesis of Heterocycles

Pyrazoline derivatives have been acknowledged as crucial scaffolds in the synthesis of a wide range of heterocyclic compounds. These include the synthesis of pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more, under mild reaction conditions. This versatility underpins the compound's value in heterocyclic chemistry and dye synthesis, offering a pathway for creating diverse molecular structures with potential applications in various domains, including pharmaceuticals and materials science (Gomaa & Ali, 2020).

Environmental Applications

Amine-functionalized compounds, akin to the pyrazoline derivative , have been identified as effective sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These findings suggest potential environmental applications of such compounds in water treatment processes, indicating their importance in addressing contamination issues (Ateia et al., 2019).

Anticancer Research

Pyrazoline derivatives have been explored for their potential in developing new anticancer agents. Research indicates that these compounds exhibit significant biological effects, underlining their relevance in pharmaceutical chemistry for anticancer research. The synthesis strategies and biological activities of pyrazoline derivatives underscore their potential in multifunctional applications, particularly in anticancer activity (Ray et al., 2022).

Medicinal Chemistry

Methyl-substituted pyrazoles, a category that encompasses compounds like 1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine, have been highlighted for their wide spectrum of biological activities. These activities span antimicrobial, anti-inflammatory, and various other pharmacological effects, presenting these derivatives as potent medicinal scaffolds. The synthesis and medical significance of such compounds have been extensively reviewed, showing their applicability in generating new therapeutic leads (Sharma et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, “1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride”, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBRAVSUOIAUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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